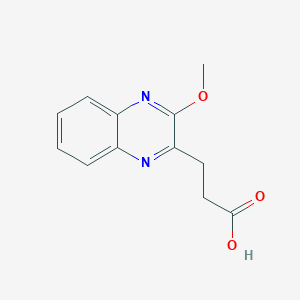

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQZKAWWUSNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364073 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

727682-53-3 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise determination of the molecular structure of novel quinoxaline derivatives is a critical step in drug discovery and development, ensuring that biological activity is correctly attributed to the intended molecule. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a representative substituted quinoxaline. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical protocols for a systematic and self-validating analytical approach.

Introduction

Quinoxaline derivatives exhibit a wide range of biological activities, making them a focal point for the synthesis of new chemical entities.[1][2] The synthesis of 2,3-disubstituted quinoxalines is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds or via nucleophilic substitution on a pre-formed quinoxaline core.[1][2][3] Regardless of the synthetic route, rigorous structural confirmation is paramount. This guide outlines a logical progression of analytical techniques, beginning with foundational methods and advancing to sophisticated spectroscopic analyses to definitively establish the molecular architecture of the target compound, this compound.

The overall analytical strategy is designed to be a self-validating system, where data from each technique corroborates the others, leading to an irrefutable structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Confirming the Building Blocks

Before proceeding to complex spectroscopic methods, foundational analyses provide essential preliminary data regarding the compound's purity, empirical formula, and the presence of key functional groups.

Elemental Analysis (CHN)

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. This serves as a fundamental check against the proposed molecular formula.

Expected Results for C₁₂H₁₂N₂O₃:

-

Carbon (C): 62.06%

-

Hydrogen (H): 5.21%

-

Nitrogen (N): 12.06%

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4][5] For the target molecule, we expect to identify the carboxylic acid and aromatic functionalities.

Key Expected Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |

|---|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][7][8] |

| ~3050 (sharp, weak) | C-H stretch | Aromatic | Indicates C-H bonds on the quinoxaline ring.[9] |

| ~2950 (sharp, medium) | C-H stretch | Aliphatic | Corresponds to the propanoic acid side chain's CH₂ groups.[9] |

| 1725-1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, characteristic absorption for the carbonyl group.[6][7] |

| 1600-1450 (multiple) | C=C / C=N stretch | Aromatic/Heterocycle | Vibrations from the quinoxaline ring system. |

| ~1250 (strong) | C-O stretch | Carboxylic Acid / Aryl Ether | A combination of the C-O single bond stretches from the acid and the methoxy group.[7] |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Perform an automatic baseline correction and ATR correction using the instrument software.

Molecular Formula and Fragmentation Analysis via Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[10][11] High-resolution mass spectrometry (HRMS), in particular, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12][13][14]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing the target molecule from other potential isomers or compounds with the same nominal mass.

Expected Results for C₁₂H₁₂N₂O₃:

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

Exact Mass: 232.0848 g/mol

-

Observed Ion (Positive ESI): [M+H]⁺

-

Expected m/z: 233.0921

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Use a known reference standard for internal or external mass calibration to ensure high mass accuracy (typically <5 ppm).

-

Process the data using the instrument's software to identify the monoisotopic peak for the [M+H]⁺ ion and use the formula calculator to confirm the elemental composition based on the accurate mass.[12]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Rationale: MS/MS involves isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering crucial information about its substructures.[15] This helps to piece together the molecular puzzle, corroborating the connectivity determined by NMR.[16][17]

Predicted Key Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 233.09 | 188.06 | 45.03 (COOH) | Loss of the carboxylic acid group via cleavage of the C-C bond alpha to the ring. |

| 233.09 | 215.08 | 18.01 (H₂O) | Loss of water from the carboxylic acid group. |

| 233.09 | 202.08 | 31.01 (CH₃O) | Loss of the methoxy radical. |

| 188.06 | 157.05 | 31.01 (CH₃O) | Subsequent loss of the methoxy radical from the m/z 188 fragment. |

Definitive Structural Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[18][19][20] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to map out the complete carbon skeleton and the placement of all protons.[21]

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.3 | br s | 1H | H -OOC | Acidic proton, broad signal, exchanges with D₂O. |

| 8.0-7.7 | m | 4H | Ar-H | Protons on the quinoxaline benzene ring. |

| 4.05 | s | 3H | O-CH ₃ | Singlet for the methoxy group protons. |

| 3.15 | t | 2H | Ar-CH ₂ | Triplet, adjacent to another CH₂ group. |

| 2.80 | t | 2H | CH₂-COOH | Triplet, coupled to the adjacent CH₂ group. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~173.5 | C =O | Carboxylic acid carbonyl carbon. |

| ~158.2 | C 3-OCH₃ | Quaternary quinoxaline carbon attached to the methoxy group. |

| ~154.5 | C 2-CH₂ | Quaternary quinoxaline carbon attached to the propanoic acid side chain. |

| ~141.0, ~140.5 | C 4a, C 8a | Quaternary carbons at the quinoxaline ring junction. |

| ~131.0, ~130.0, ~129.5, ~129.0 | Ar-C H | Aromatic carbons with attached protons. |

| ~54.0 | O-C H₃ | Methoxy carbon. |

| ~33.5 | Ar-C H₂ | Aliphatic carbon alpha to the quinoxaline ring. |

| ~30.0 | C H₂-COOH | Aliphatic carbon beta to the quinoxaline ring. |

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular fragments identified in 1D NMR.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[22][23]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[22][23]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting quaternary carbons and isolated spin systems.[21][22][23][24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. skyline.ms [skyline.ms]

- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jchps.com [jchps.com]

- 21. emerypharma.com [emerypharma.com]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. youtube.com [youtube.com]

- 24. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core physicochemical properties of a specific quinoxaline derivative, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, offering insights for its potential development as a therapeutic agent.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and guiding its development into a viable drug candidate.

Chemical Identity

-

IUPAC Name: this compound[8]

-

CAS Number: 727682-53-3[8]

-

Molecular Formula: C₁₂H₁₂N₂O₃[8]

-

Canonical SMILES: COC1=NC2=CC=CC=C2N=C1CCC(=O)O[8]

-

InChI Key: CTIQZKAWWUSNIN-UHFFFAOYSA-N[8]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 232.23 g/mol | PubChem[8] |

| Melting Point | Not available (A related compound, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, has a melting point of 262-262.5 °C) | Benchchem[9] |

| Boiling Point | Not available (Predicted) | |

| Aqueous Solubility | >34.8 µg/mL (at pH 7.4) | PubChem[8] |

| pKa (acidic) | Not available (Predicted) | |

| logP | 1.3 (Computed) | PubChem[8] |

Experimental Determination of Physicochemical Properties

The following section outlines standard, field-proven methodologies for the experimental determination of key physicochemical parameters.

Aqueous Solubility

The solubility of a compound is a critical factor influencing its bioavailability. The shake-flask method is a widely accepted technique for determining aqueous solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a phosphate buffer solution (pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The shake-flask method is the "gold standard" for experimental logP determination. [10][11][12] Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Equal volumes of n-octanol and phosphate buffer (pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation. [13]2. Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by HPLC-UV. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Synthesis and Biological Context

This compound can be synthesized from its precursor, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid. [4][9]The synthesis of the latter typically involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound. The broad spectrum of biological activities reported for quinoxaline derivatives, including anticancer and antimicrobial effects, underscores the therapeutic potential of this class of compounds. [5][6]The physicochemical properties detailed in this guide are essential for the rational design and optimization of this compound and related analogs as potential drug candidates.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

LogP / LogD shake-flask method. protocols.io. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmazie. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]

-

Drug Likeness and Selective Functionalization of Quinoxalines. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Synthesis and biological activity of quinoxaline derivatives. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Universitat de Barcelona. [Link]

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]

-

New Quinoxalines with Biological Applications. Longdom Publishing. [Link]

-

This compound. PubChem. [Link]

-

3-{3-[(Pyridin-2-Yl)methoxy]quinoxalin-2-Yl}propanoic Acid. PubChem. [Link]

-

Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. PrepChem.com. [Link]

-

Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook. [Link]

-

3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

3-(p-Methoxyphenyl)propionic acid. PubChem - NIH. [Link]

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. This compound | C12H12N2O3 | CID 1520179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Quinoxaline Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of quinoxaline propanoic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological evaluation, and mechanism of action of this promising class of compounds. This document moves beyond a simple recitation of facts to provide field-proven insights and a causal understanding of experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with a variety of biological targets through hydrogen bonding, pi-pi stacking, and coordination complexes.[3] This versatility has led to the development of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The incorporation of a propanoic acid moiety to the quinoxaline core introduces a flexible acidic side chain, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This side chain can participate in additional hydrogen bonding interactions, modulate solubility, and alter the overall shape of the molecule, thereby fine-tuning its binding affinity and selectivity for specific biological targets. This guide will delve into the specifics of these interactions and activities.

Synthesis of Quinoxaline Propanoic Acid Derivatives: A Generalized Approach

The synthesis of quinoxaline propanoic acid derivatives typically involves the condensation of an o-phenylenediamine with a keto-acid or a related dicarbonyl compound.[4] A common precursor is 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid, which can be synthesized via a microwave-assisted reaction between a substituted aromatic diamine and α-ketoglutaric acid.[4] This intermediate can then be further modified to generate a variety of derivatives.

Experimental Protocol: Synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid

Objective: To synthesize the key intermediate, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid.

Materials:

-

Substituted o-phenylenediamine

-

α-Ketoglutaric acid (2-oxopentanedioic acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Microwave reactor

-

Standard laboratory glassware for reaction, work-up, and purification

-

Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, dissolve the substituted o-phenylenediamine (1 equivalent) and α-ketoglutaric acid (1 equivalent) in a suitable solvent.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature and time. These parameters should be optimized for the specific substrates being used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Microwave-assisted synthesis: This method is often chosen to reduce reaction times and improve yields compared to conventional heating methods.[5]

-

Choice of Solvent: The solvent is selected based on the solubility of the reactants and its ability to absorb microwave energy efficiently.

-

Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.

Anticancer Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives are well-documented for their potent anticancer activities, and the addition of a propanoic acid side chain has led to the discovery of highly active compounds.[3][7][8]

Mechanism of Action

The anticancer mechanism of quinoxaline propanoic acid derivatives is often multifaceted and can involve:

-

Enzyme Inhibition: A prominent example is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9][10] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to the formation of new blood vessels, thereby starving the tumor of essential nutrients.

-

Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10] This can be achieved through the modulation of various apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M.[9][10] This prevents cancer cells from dividing and proliferating.

Diagram: Proposed Anticancer Mechanism of Action

Caption: Proposed anticancer mechanisms of quinoxaline propanoic acid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline propanoic acid derivatives is highly dependent on their structural features. Key SAR insights include:

-

Substitution on the Quinoxaline Ring: The presence and position of substituents on the quinoxaline core can significantly impact activity. For instance, the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) highlights the importance of a chloro substituent at the 7-position.[7]

-

Nature of the Linker: The connection between the quinoxaline core and the propanoic acid moiety can influence the molecule's conformation and binding affinity.

-

Modifications of the Propanoic Acid Chain: Esterification or amidation of the carboxylic acid can modulate the compound's lipophilicity and cell permeability, thereby affecting its biological activity.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline propanoic acid derivatives and related compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| XK469 | - | Broadly active antitumor agent | [7] |

| Compound 11e | HepG-2 (Liver) | 2.1 | [9][10] |

| MCF-7 (Breast) | 3.4 | [9][10] | |

| Compound 11g | HepG-2 (Liver) | 9.8 | [9][10] |

| MCF-7 (Breast) | 7.5 | [9][10] | |

| Compound 12e | HepG-2 (Liver) | 5.3 | [9][10] |

| MCF-7 (Breast) | 6.1 | [9][10] | |

| Compound 12g | HepG-2 (Liver) | 4.2 | [9][10] |

| MCF-7 (Breast) | 5.8 | [9][10] | |

| N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides | HCT-116 (Colon) | 1.9 | [8] |

| MCF-7 (Breast) | 2.3 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of quinoxaline propanoic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline propanoic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline propanoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents.[6][11][12][13][14] While specific data on propanoic acid derivatives is more limited, the general principles of their antimicrobial action can be inferred.

Mechanism of Action

The antimicrobial activity of quinoxaline derivatives is believed to stem from their ability to:

-

Inhibit DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

-

Intercalate with DNA: The planar quinoxaline ring can insert itself between the base pairs of DNA, disrupting its normal function.

-

Generate Reactive Oxygen Species (ROS): Some quinoxaline derivatives can induce oxidative stress in microbial cells, leading to damage of cellular components and ultimately cell death.

Diagram: Antimicrobial Evaluation Workflow

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

Quantitative Data: Antimicrobial Activity

Anti-inflammatory Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[5][15]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators, such as:

-

Lipoxygenase (LOX): Inhibition of this enzyme can reduce the production of leukotrienes, which are potent inflammatory mediators.[5]

-

Cyclooxygenase (COX): Inhibition of COX enzymes can decrease the synthesis of prostaglandins, which are involved in pain and inflammation.

One study reported that a novel quinoxaline derivative showed a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, which was comparable to the standard drug indomethacin (47% inhibition).[5] Another study on quinoline-related carboxylic acid derivatives, which share structural similarities, also demonstrated appreciable anti-inflammatory activities.[16][17]

Conclusion and Future Directions

Quinoxaline propanoic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Synthesis of novel derivatives: To expand the chemical space and improve the potency and selectivity of these compounds.

-

In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological activities.

-

In vivo studies: To evaluate the efficacy and safety of the most promising candidates in preclinical animal models.

-

Structure-based drug design: To rationally design next-generation quinoxaline propanoic acid derivatives with optimized pharmacological profiles.

The continued exploration of this chemical scaffold holds significant promise for the development of new and effective therapeutic agents to address a variety of human diseases.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- BenchChem. (n.d.). 3-(Quinoxalin-2-yl)propanoic acid | CAS 1500-99-8.

- Xia, Y., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-81.

- Zhang, H., et al. (2020).

- Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-67.

- Gomha, S. M., et al. (2020). Antiproliferative activities of the synthesized compounds against four...

- Gomha, S. M., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(1), 495-506.

- Abdel-Hafez, S. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750.

- Al-Warhi, T., et al. (2021).

- Gomha, S. M., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.

- Meka, V. K. R., & Chintakunta, V. R. (2020). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization.

- Al-Warhi, T., et al. (2021).

- Abdel-Hafez, S. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed.

- Reddy, S. R., et al. (2010).

- Khairnar, S. V., et al. (2017). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 10(9), 817-824.

- Al-Zahrani, A. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2453–2460.

- Sharma, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2418-2427.

- Sharma, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.

- PubChem. (n.d.). 3-(Quinoxalin-2-yl)propanoic acid.

- Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 62, 116738.

- Various Authors. (2024).

- Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.

- Suksrichavalit, T., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4895.

- Quiñones-Vico, F., et al. (2021). biological evaluation of quinoxaline compounds as anti-hiv agents targeting reverse transcriptase enzyme.

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Potential Mechanism of Action for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid: An Investigative Technical Guide

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a foundational challenge in drug discovery and chemical biology.[1][2] This guide addresses the specific case of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a molecule for which the MoA is not publicly established.[3] Rather than presenting a known pathway, this document provides a comprehensive, scientifically rigorous framework for its discovery. We outline a multi-tiered investigative strategy, beginning with an analysis of its core chemical scaffold, proceeding to computational target prediction, and culminating in a detailed experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to systematically uncover the biological targets and pathways modulated by this and other novel chemical entities.

Introduction: The Challenge of the Unknown

This compound is a distinct chemical entity whose specific biological function and mechanism of action (MoA) remain uncharacterized in peer-reviewed literature.[3] The process of identifying the precise biochemical interaction through which a compound produces its pharmacological effect is critical for rational drug development, enabling the optimization of efficacy and the anticipation of potential side effects.[4] This guide provides the strategic and tactical framework necessary to move this compound from a structural entity to a tool with a well-defined biological purpose.

Part 1: Structural Scaffolding and Class-Based Hypothesis Generation

The chemical structure of a compound provides the initial clues to its potential biological activity. The molecule is built upon a quinoxaline core, a privileged scaffold in medicinal chemistry.

The Quinoxaline Core: A Hub of Biological Activity

Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is the structural foundation for numerous compounds with a vast array of pharmacological activities.[5] Derivatives of this scaffold have been successfully developed as antibacterial, antifungal, antiviral, anti-inflammatory, and notably, anticancer agents.[6][7][8][9][10] Several quinoxaline-based drugs are used clinically, including the anticancer kinase inhibitor Erdafitinib and antiviral agents like Glecaprevir.[6]

The prevalence of quinoxalines as kinase inhibitors is particularly noteworthy.[7][11][12] Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The planar, aromatic nature of the quinoxaline ring is well-suited to occupy the adenine-binding pocket of many kinases. This strong precedent allows for the formulation of our first primary hypothesis.

Hypothesis 1: The compound acts as a protein kinase inhibitor, interfering with cellular signaling pathways.

Part 2: In Silico Target Prediction – A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, computational (in silico) methods can generate valuable, testable hypotheses.[13][14] These approaches leverage vast databases of known drug-target interactions to predict the most probable biological targets for a novel molecule based on its structural and chemical similarity to known ligands.[15][16]

Recommended In Silico Workflow

-

Ligand-Based Target Prediction: Utilize web servers like SwissTargetPrediction, PharmMapper, or similar platforms.[15][17] These tools compare the 2D and 3D features of this compound against a library of thousands of bioactive compounds with known targets.[17] The output is a ranked list of potential protein targets, providing a focused set of initial hypotheses.

-

Molecular Docking: Once a high-probability target class (e.g., a specific kinase family) is identified, molecular docking studies can be performed. This involves computationally modeling the interaction between the compound and the three-dimensional structure of the putative target protein. This can predict the binding mode and estimate binding affinity, further strengthening the hypothesis.

The results from these computational analyses can refine our initial broad hypothesis into more specific ones.

Hypothesis 2 (Refined): The compound selectively targets kinases within the Tyrosine Kinase or PI3K families, based on common quinoxaline activity profiles.[12]

Hypothesis 3 (Alternative): The compound interacts with a non-kinase target, such as a dehydrogenase or a protease, as predicted by in silico screening.

Part 3: An Integrated Experimental Workflow for MoA Elucidation

The following section details a systematic, multi-tiered approach to experimentally validate or refute the generated hypotheses and uncover the compound's MoA.

Tier 1: Phenotypic Screening - Defining the Biological Effect

The first step is to understand the compound's effect on a biological system without a preconceived target bias.

Experiment 1A: Broad-Spectrum Cell Proliferation Assay

-

Objective: To identify if the compound has cytotoxic or cytostatic effects and to determine the sensitive cell lines.

-

Protocol:

-

Cell Panel: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

-

Assay: Utilize a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Dose-Response: Test the compound across a wide range of concentrations (e.g., 1 nM to 100 µM) for 48-72 hours.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A potent and differential response across the panel can provide clues to the underlying mechanism.[11]

-

| Parameter | Description | Example Value |

| Cell Line Panel | NCI-60 or similar diverse cancer cell line panel | K-562, HeLa, MCF-7 |

| Concentration Range | Logarithmic dilution series | 1 nM - 100 µM |

| Incubation Time | Duration of compound exposure | 72 hours |

| Readout | Luminescence (ATP levels) or Absorbance (formazan) | Relative Luminescence Units (RLU) |

| Key Metric | GI50 / IC50 | 50 nM in K-562 cells |

Tier 2: Target Identification – Finding the Binding Partner(s)

If a consistent and potent phenotypic effect is observed, the next stage is to identify the direct molecular target(s) of the compound. Chemoproteomics is a powerful, unbiased approach for this purpose.[18][19][20]

Experiment 2A: Affinity-Based Chemoproteomics

-

Objective: To isolate and identify proteins from a complex cell lysate that directly bind to the compound.[21][22]

-

Workflow:

-

Probe Synthesis: Synthesize an analogue of the compound with a linker and a reactive group (e.g., an alkyne tag) for attachment to a solid support.

-

Immobilization: Covalently attach the probe to agarose or magnetic beads.

-

Affinity Pulldown: Incubate the beads with a total cell lysate from a sensitive cell line. Target proteins will bind to the immobilized compound.

-

Washing & Elution: Wash away non-specific binders. Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: A parallel experiment including an excess of the free (non-immobilized) compound should be run. True targets will show reduced binding to the beads in the presence of the free competitor.[19]

-

Caption: High-level workflow for affinity-based target identification.

Tier 3: Target Validation and Mechanistic Characterization

Once putative targets are identified, they must be validated. This involves confirming direct, specific binding and characterizing the functional consequences of that interaction.

Experiment 3A: Direct Binding Confirmation (Biophysical)

-

Objective: To quantitatively measure the binding affinity between the compound and a purified recombinant target protein.

-

Recommended Method: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed when a compound binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment.[23][24][25]

-

Protocol:

-

Place the purified recombinant target protein in the ITC sample cell.

-

Load the compound into the titration syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[26][27]

-

-

Experiment 3B: Cellular Target Engagement

-

Objective: To confirm that the compound binds to its target within the complex environment of a living cell.

-

Recommended Method: Cellular Thermal Shift Assay (CETSA®)

-

Principle: Ligand binding stabilizes a target protein against heat-induced denaturation.[28][29][30] This change in thermal stability is a direct proxy for target engagement.[31][32]

-

Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Quantify the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

-

Result: A positive result is a shift in the melting curve to a higher temperature in the compound-treated cells compared to the control, confirming engagement.[30][32]

-

-

Caption: Hypothetical signaling cascade for MoA characterization.

Experiment 3C: Functional Consequence Analysis

-

Objective: To measure the effect of target engagement on downstream cellular signaling.

-

Protocol (assuming a kinase target):

-

Treat sensitive cells with the compound at various concentrations and time points.

-

Prepare cell lysates.

-

Use Western Blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.

-

A decrease in the phosphorylation of a substrate protein following compound treatment provides functional evidence of target inhibition.

-

Part 4: Data Synthesis and Model Refinement

The final step is to integrate the data from all tiers of the investigation to build a cohesive model for the compound's mechanism of action.

-

Phenotypic Data: Establishes the cellular consequence (e.g., anti-proliferative activity).

-

Target ID Data: Unambiguously identifies the direct binding partner(s).

-

Biophysical & Cellular Engagement Data: Confirms direct binding and quantifies the interaction in a cellular context.

-

Functional Data: Connects the direct binding event to the observed cellular phenotype.

A successful investigation will demonstrate a clear line from the compound's direct binding to a specific target, through the modulation of its downstream pathway, to the ultimate cellular effect. This comprehensive understanding is the cornerstone of advancing a novel compound in any research or drug development pipeline.

References

-

Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

-

Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Source: PubMed URL: [Link]

-

Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

-

Title: Chemoproteomic strategies for drug target identification. Source: ResearchGate URL: [Link]

-

Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC). Source: Creative Biolabs URL: [Link]

-

Title: Computational analyses of mechanism of action (MoA): data, methods and integration. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Source: MDPI URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

-

Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: Organic Chemistry: An Indian Journal URL: [Link]

-

Title: Synthesis and biological activity of quinoxaline derivatives. Source: Ayurpharm - International Journal of Ayurveda and Allied Sciences URL: [Link]

-

Title: Chemoproteomic approaches to drug target identification and drug profiling. Source: PubMed URL: [Link]

-

Title: Biological activity of quinoxaline derivatives. Source: ResearchGate URL: [Link]

-

Title: (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Source: ResearchGate URL: [Link]

-

Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: Frontiers in Pharmacology URL: [Link]

-

Title: In Silico Target Prediction. Source: Creative Biolabs URL: [Link]

-

Title: Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Source: MDPI URL: [Link]

-

Title: A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Source: ResearchGate URL: [Link]

-

Title: Elucidating the Mechanisms of Action of Antimicrobial Agents. Source: ASM Journals URL: [Link]

-

Title: SwissTargetPrediction. Source: bio.tools URL: [Link]

-

Title: Mechanism of action. Source: Wikipedia URL: [Link]

-

Title: In Silico Target Prediction for Small Molecules. Source: SciSpace URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Mechanism of Action (MOA). Source: Sygnature Discovery URL: [Link]

-

Title: In Silico Target Prediction for Small Molecules. Source: OUCI URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]

-

Title: Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Source: ResearchGate URL: [Link]

-

Title: CETSA. Source: CETSA URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]

-

Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL: [Link]

-

Title: this compound. Source: PubChem URL: [Link]

Sources

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H12N2O3 | CID 1520179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 16. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 17. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 26. ITC - Creative Biolabs [creative-biolabs.com]

- 27. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 28. CETSA [cetsa.org]

- 29. news-medical.net [news-medical.net]

- 30. annualreviews.org [annualreviews.org]

- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Origins of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid: A Technical Review of a Molecule in the Shadows

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

A Legacy of Discovery: The Quinoxaline Scaffold

The story of quinoxaline chemistry begins in the late 19th century, with the pioneering work of chemists like Körner and Hinsberg.[1][2] Their foundational discovery involved the condensation reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, a robust and versatile method that opened the door to a vast new class of nitrogen-containing heterocyclic compounds.[1][2][3] This fundamental reaction remains a cornerstone of quinoxaline synthesis to this day, albeit with numerous refinements and variations developed over the subsequent decades.[4]

Quinoxaline derivatives quickly garnered significant interest due to their diverse and potent biological activities.[5][6][7][8] The quinoxaline scaffold is a key feature in a range of pharmacologically active agents, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5][6][7][8] This broad therapeutic potential has cemented the quinoxaline core as a "privileged scaffold" in medicinal chemistry, a molecular framework that is predisposed to interacting with biological targets.

The Probable Genesis: A Hypothetical Retrosynthesis

In the absence of direct evidence for the discovery of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, we can infer its likely synthetic origins based on established methodologies for constructing functionalized quinoxalines. The structure suggests a multi-step synthesis, likely commencing with the formation of a quinoxaline core, followed by functional group manipulations.

A plausible synthetic pathway would likely involve the condensation of o-phenylenediamine with a suitably substituted 1,2-dicarbonyl compound. The presence of the propanoic acid side chain and the methoxy group dictates the specific nature of the required precursors.

Hypothesized Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

A Field in Constant Evolution: Modern Synthetic Approaches

While the classical condensation method remains relevant, the synthesis of quinoxalines has been significantly advanced through the development of more efficient and environmentally benign protocols.[4] Modern approaches often utilize transition-metal-free catalysis, microwave-assisted reactions, and one-pot procedures to improve yields, reduce reaction times, and minimize waste.[1][4] These innovations have expanded the accessibility and diversity of the quinoxaline library, enabling the synthesis of increasingly complex and tailored derivatives for drug discovery and materials science.

The Unwritten Chapter: Potential Applications and Future Directions

The intended application of this compound at the time of its initial synthesis remains a matter of speculation. The presence of a carboxylic acid group suggests its potential use as a building block in further synthetic transformations, perhaps for the creation of amides, esters, or other derivatives for biological screening. The quinoxaline-2-carboxylic acid moiety, in particular, has been investigated for its antimycobacterial properties.[9][10]

The discovery of novel quinoxaline derivatives continues to be a vibrant area of research.[6][11] The exploration of their therapeutic potential, particularly in oncology, is a major focus.[5][12] While the history of this compound is currently a void in the scientific record, its existence points to the ongoing efforts to explore the chemical space around the quinoxaline scaffold. Future research may yet uncover the story of this enigmatic molecule and its place within the broader landscape of medicinal chemistry.

References

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

-

Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

-

The Role of Quinoxaline Derivatives in Modern Drug Discovery. Angene. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

-

Synthesis and biological activity of quinoxaline derivatives. scijournal.org. [Link]

-

Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed. [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar. [Link]

-

Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.org. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

-

Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

Sources

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 8. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 9. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid and its Structural Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide provides an in-depth exploration of 3-(3-methoxyquinoxalin-2-yl)propanoic acid, a representative member of this class, and its structural analogs. While specific data on the title compound is limited, this document leverages the extensive body of research on analogous quinoxaline derivatives to present a comprehensive resource for researchers. We will delve into a proposed synthetic pathway for this compound, detail robust protocols for evaluating its potential anticancer activity, and analyze the critical structure-activity relationships (SAR) that govern the efficacy of this compound class. This guide is designed to be a practical and authoritative resource, empowering researchers to design, synthesize, and evaluate novel quinoxaline-based therapeutic agents.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in drug discovery.[1][2] Their planar structure and ability to participate in various non-covalent interactions allow them to bind to a wide range of biological targets, including enzymes and receptors.[3] Consequently, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][4][5] The amenability of the quinoxaline core to chemical modification at various positions provides a versatile platform for the synthesis of diverse compound libraries, facilitating the optimization of therapeutic properties.[4]

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

This initial step involves the condensation of an o-phenylenediamine with a suitable keto-ester.

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol, add diethyl 2-oxosuccinate (1.05 eq).

-

Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

Step 2: Synthesis of Ethyl 3-(3-chloroquinoxalin-2-yl)propanoate

The hydroxyl group of the quinoxalinone is converted to a chloro group, a key intermediate for introducing the methoxy group.

-

Reaction Setup: Suspend ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction Conditions: Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is filtered, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate

A nucleophilic substitution reaction is employed to introduce the methoxy group.

-

Reaction Setup: Dissolve ethyl 3-(3-chloroquinoxalin-2-yl)propanoate (1.0 eq) in dry methanol.

-

Reaction Conditions: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction mixture for 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reaction Setup: Dissolve ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Reaction Conditions: Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Work-up and Purification: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product. The solid is then filtered, washed with water, and dried to afford this compound.

Biological Evaluation: A Framework for Anticancer Screening

Given the well-established anticancer potential of quinoxaline derivatives, a systematic evaluation of this compound against various cancer cell lines is warranted.[2][8] The following protocols provide a robust framework for this investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Diagram of Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Cell Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.

Structure-Activity Relationship (SAR) of Quinoxaline Analogs

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[2][3][8] Understanding these SARs is crucial for the rational design of more potent and selective analogs.

Key SAR Insights from Analog Studies:

-

Substituents at the 2 and 3-positions: The nature of the groups at these positions significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, studies have shown that 2,3-difuranyl derivatives can be more potent than their 2,3-diphenyl counterparts.[3]

-

The Propanoic Acid Side Chain: The presence and nature of the side chain at the 2-position are critical. The carboxylic acid group can be important for interacting with biological targets or for improving pharmacokinetic properties. Esterification or amidation of the carboxylic acid can modulate activity and drug-like properties.[7]

-

The Methoxy Group: The methoxy group at the 3-position is an electron-donating group that can influence the electronic properties of the quinoxaline ring system, potentially affecting its interaction with target molecules. Replacing it with other alkoxy groups or electron-withdrawing groups would be a logical step in SAR exploration.[7]

-